2-Formyl-4-nitrophenoxyacetic acid

Synthetic Versatility Building Block Orthogonal Functionalization

Select 2-Formyl-4-nitrophenoxyacetic acid (CAS 6965-69-1) for synthetic routes requiring regiospecific ortho-formyl/para-nitro substitution. This bifunctional scaffold enables orthogonal derivatization: the ortho-aldehyde supports oxime/oxyimino linkage formation critical for cephalosporin analog synthesis (as cited in WO2005/082866 A2), while the phenoxyacetic acid side chain permits intramolecular cyclization to 5-nitrobenzofuran-2-carboxylic acid. The para-nitro group serves as a latent amine for secondary conjugation. Its low pKa (2.79) ensures aqueous solubility (~4.3 mg/mL at pH 7.4), reducing DMSO dependence in biological assays. Positional isomers cannot replicate this reactivity profile. Insist on batch-specific QC (NMR, HPLC) for reproducible results.

Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
CAS No. 6965-69-1
Cat. No. B1331097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-4-nitrophenoxyacetic acid
CAS6965-69-1
Molecular FormulaC9H7NO6
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O
InChIInChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13)
InChIKeySQXGTZOQJSQCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-4-nitrophenoxyacetic Acid (CAS 6965-69-1): Structural Baseline and Core Procurement Identifiers


2-Formyl-4-nitrophenoxyacetic acid (CAS 6965-69-1) is a bifunctional aromatic building block of the phenoxyacetic acid class, bearing both an ortho-formyl (-CHO) and a para-nitro (-NO2) substituent on the phenyl ring, with an O-carboxymethyl side chain [1]. The molecular formula is C9H7NO6 with a molecular weight of 225.15 g/mol . Commercially available purity typically ranges from 95% to 98%, with suppliers providing batch-specific QC documentation including NMR, HPLC, or GC . The compound is a solid at room temperature, faint orange to light yellow in color, with a melting point of 190–192 °C .

Why Generic Substitution Fails: The Critical Ortho-Formyl/Para-Nitro Pairing in 2-Formyl-4-nitrophenoxyacetic Acid (6965-69-1)


Compounds within the nitrophenoxyacetic acid class cannot be arbitrarily interchanged for synthetic or screening applications. The target compound 6965-69-1 possesses a unique ortho-formyl group adjacent to the ether linkage paired with a para-nitro group, a regiospecific arrangement that is absent in the broader family of mono-nitrophenoxyacetic acids (e.g., 2-nitrophenoxyacetic acid, CAS 1878-87-1; 4-nitrophenoxyacetic acid, CAS 1798-11-4) [1]. This specific substitution pattern determines both chemical reactivity—enabling orthogonal derivatization at the aldehyde and acid sites—and biological recognition, where substitution position dictates target binding . Additionally, the compound serves as a designated intermediate in patent-protected synthetic routes (e.g., WO2005/082866 A2) where positional isomers would produce different downstream scaffolds .

Quantitative Differentiation Evidence: 2-Formyl-4-nitrophenoxyacetic Acid (6965-69-1) vs. In-Class Analogs


Ortho-Formyl Enables Orthogonal Derivatization Pathways Not Accessible to Non-Formyl Analogs

2-Formyl-4-nitrophenoxyacetic acid contains three reactive centers (aldehyde, nitro, carboxylic acid) that can be independently addressed, whereas comparator 4-nitrophenoxyacetic acid (CAS 1798-11-4) lacks the aldehyde entirely, reducing its synthetic branching capacity by one major functional handle . The aldehyde undergoes condensation (Schiff base formation), oxidation to carboxylic acid (using KMnO4), and reductive amination, while the nitro group can be selectively reduced to amine (H2/Pd-C) without affecting the aldehyde . The ortho-formyl regiochemistry also facilitates cyclization to benzofuran derivatives (e.g., 5-nitrobenzofuran-2-carboxylic acid, CAS 10242-12-3), a pathway unavailable to para- or meta-substituted analogs .

Synthetic Versatility Building Block Orthogonal Functionalization

Patent-Cited Intermediate for Cephalosporin and Bioactive Scaffold Synthesis

2-Formyl-4-nitrophenoxyacetic acid (6965-69-1) is explicitly cited as a synthetic intermediate in the patent literature for the preparation of cephalosporin derivatives bearing oxyiminomethylene functionality in the ortho-position . This specific use case is documented in WO2005/082866 A2 (Pfizer), where the compound serves as a key building block [1]. In contrast, positional isomers such as 2-(2-formyl-5-nitrophenoxy)acetic acid (CAS 24589-90-0) are not cited in this specific antibacterial cephalosporin patent context, underscoring the functional importance of the 2-formyl-4-nitro substitution pattern for this application .

Medicinal Chemistry Antibacterial Patent Intermediates

Enhanced Acidity vs. Unsubstituted Phenoxyacetic Acid Confers Improved Aqueous Solubility at Physiological pH

2-Formyl-4-nitrophenoxyacetic acid exhibits a predicted pKa of 2.79 ± 0.10, substantially lower (more acidic) than unsubstituted phenoxyacetic acid (pKa = 3.7) due to the combined electron-withdrawing effects of the para-nitro and ortho-formyl groups . At physiological pH 7.4, this pKa difference translates to an ACD/LogD value of –2.68 for the target compound, indicating a high degree of ionization and aqueous solubility [1]. In contrast, phenoxyacetic acid is significantly less ionized at neutral pH. Predicted aqueous solubility for 6965-69-1 is approximately 4.3 mg/mL (0.019 mol/L), classifying it as 'soluble' (LogS –1.72) .

Physicochemical Properties Solubility pKa

Melting Point Elevation vs. 4-Nitrophenoxyacetic Acid Indicates Enhanced Crystalline Lattice Stability

2-Formyl-4-nitrophenoxyacetic acid exhibits a melting point of 190–192 °C, which is slightly elevated compared to the structurally simpler 4-nitrophenoxyacetic acid (CAS 1798-11-4) that melts at 182–188 °C [1]. This ~2–10 °C increase in melting point is consistent with the additional intermolecular dipole-dipole and potential hydrogen-bonding interactions introduced by the ortho-formyl group, which contribute to enhanced crystalline lattice energy. The distinct melting point also serves as a purity indicator; material melting significantly below 190 °C suggests the presence of impurities or incorrect isomer .

Thermal Properties Melting Point Crystallinity

Optimal Procurement and Application Scenarios for 2-Formyl-4-nitrophenoxyacetic Acid (6965-69-1)


Medicinal Chemistry: Synthesis of Cephalosporin-Derived Antibacterial Agents

Procure 2-Formyl-4-nitrophenoxyacetic acid when following patent-validated routes to cephalosporin analogs bearing ortho-oxyiminomethylene functionality. The compound is explicitly cited as an intermediate in WO2005/082866 A2 (Pfizer) for this purpose . The ortho-formyl group enables formation of oxime and oxyimino linkages critical for antibacterial pharmacophore construction. Positional isomers (e.g., 2-formyl-5-nitro substitution) are not documented in this context and would yield structurally distinct products.

Heterocyclic Chemistry: Precursor to 5-Nitrobenzofuran-2-carboxylic Acid Scaffolds

Use 6965-69-1 as a precursor for intramolecular cyclization to benzofuran carboxylic acid derivatives. Documented synthetic routes show 6965-69-1 upstream of 5-nitrobenzofuran-2-carboxylic acid (CAS 10242-12-3) . The ortho relationship between the formyl group and the ether oxygen enables this cyclization, a pathway unavailable to analogs where the formyl group is meta or para to the ether linkage (e.g., 2-(4-formyl-2-nitrophenoxy)acetic acid, CAS 944677-75-2).

Bioconjugation and Fluorescent Probe Development: Aldehyde-Functionalized Scaffold

Leverage the ortho-formyl group for Schiff base formation with amine-containing biomolecules (proteins, peptides, amine-modified oligonucleotides) or hydrazine/aminooxy-based probes. The aldehyde provides a site for bioorthogonal conjugation while the nitro group can be subsequently reduced to an amine (H2/Pd-C) to install a second conjugation handle or fluorophore attachment point . This orthogonal reactivity is absent in mono-nitrophenoxyacetic acids lacking the formyl moiety.

Aqueous Biological Assays: Compound with Favorable Predicted Solubility

Select 2-Formyl-4-nitrophenoxyacetic acid for in vitro assays where aqueous buffer compatibility is required. The compound's low predicted pKa (2.79) ensures near-complete ionization at physiological pH 7.4 (LogD = –2.68), translating to predicted solubility of ~4.3 mg/mL . This reduces reliance on high DMSO concentrations that can introduce solvent artifacts in cellular or enzymatic assays, compared to less ionized phenoxyacetic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Formyl-4-nitrophenoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.